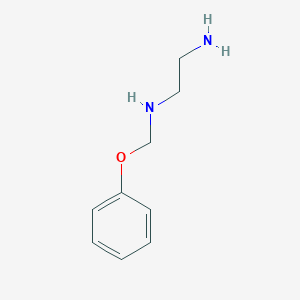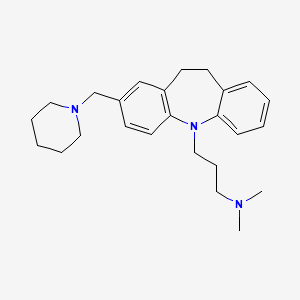
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfinothioate group attached to a dimethylphenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate can undergo various chemical reactions, including:
Oxidation: The sulfinothioate group can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s aromatic rings may also interact with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl sulfonate
- 2,6-Dimethylphenyl thiol
Uniqueness
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is unique due to its sulfinothioate group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
66713-32-4 |
|---|---|
Formule moléculaire |
C16H18OS2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)sulfinylsulfanyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18OS2/c1-11-7-5-8-12(2)15(11)18-19(17)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
APOOVAWRKWSYTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)SS(=O)C2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


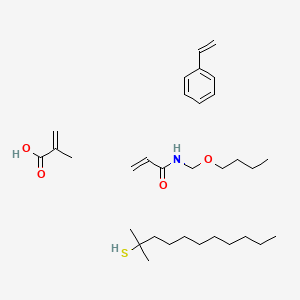
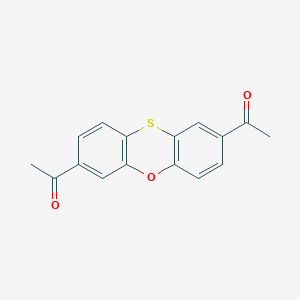
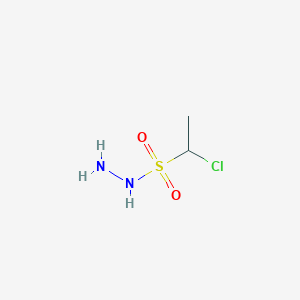
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

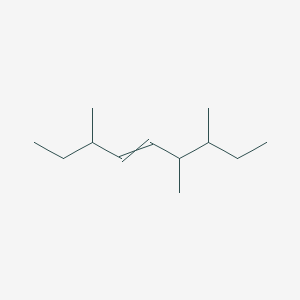
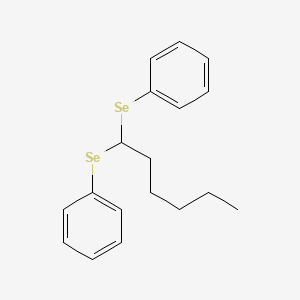
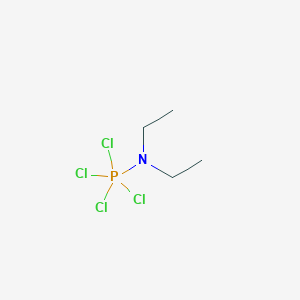
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
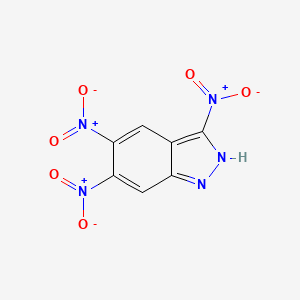
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
